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Compound of Interest

Compound Name: FM04

Cat. No.: B12399301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on the safety and toxicity profile of FM04 is based on

currently available public data, which is limited to a single primary preclinical study. This

document is intended for informational purposes for research and drug development

professionals and should not be interpreted as a complete or definitive assessment of the

compound's safety. Comprehensive toxicological studies are required to fully characterize the

safety profile of FM04.

Executive Summary
FM04 is a flavonoid identified as a potent inhibitor of P-glycoprotein (P-gp) and a dual inhibitor

of cytochrome P450 enzymes CYP2C8 and CYP3A4. Preclinical investigations have focused

on its potential to reverse multidrug resistance in cancer and enhance the oral bioavailability of

chemotherapeutic agents like paclitaxel. The initial safety assessment, derived from in vivo

efficacy studies, suggests that FM04 is well-tolerated in mice when co-administered with

paclitaxel at doses effective for tumor growth inhibition. No significant toxicity, as indicated by

animal mortality or substantial body weight loss, was reported in these studies. In vitro, FM04
did not exhibit cytotoxicity at concentrations that achieved chemosensitization. However, a

comprehensive toxicological evaluation of FM04 as a standalone agent or in combination

therapy has not been publicly reported. Standard safety pharmacology and detailed ADME

(Absorption, Distribution, Metabolism, and Excretion) studies are also not yet available. This
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guide summarizes the existing preclinical safety observations for FM04 and outlines the

experimental context in which they were recorded.

In Vivo Safety Observations
The current in vivo safety data for FM04 is derived from a study evaluating its efficacy in a

human melanoma (MDA435/LCC6MDR) xenograft mouse model. In these experiments, the

primary indicators of toxicity were animal mortality and changes in body weight.

Intraperitoneal Administration with Intravenous
Paclitaxel
In a combination regimen, FM04 was administered intraperitoneally (I.P.) one hour prior to the

intravenous (I.V.) injection of paclitaxel. The treatment was administered every other day for a

total of 12 doses. The study reported no toxicity or animal death in the group receiving 28

mg/kg of FM04 with 12 mg/kg of paclitaxel[1]. This was in contrast to a higher dose of paclitaxel

(24 mg/kg) alone, which resulted in significant weight loss and mortality[1].

Oral Administration with Oral Paclitaxel
To assess the potential of FM04 to enhance the oral bioavailability and efficacy of paclitaxel,

both compounds were administered orally. This combination was also reported to be well-

tolerated, with no serious toxicity observed[1].

Table 1: Summary of In Vivo Preclinical Safety Observations for FM04
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Study Type
Animal

Model

FM04

Dosing

Regimen

Co-

administered

Agent

Key Safety

Observation

s

Reference

Efficacy

Study

Human

Melanoma

Xenograft

(Balb/c nude

mice)

28 mg/kg,

I.P., every

other day for

12 doses

12 mg/kg

Paclitaxel,

I.V.

No toxicity or

animal death

reported. No

significant

body weight

loss

observed.

[1]

Efficacy

Study

Human

Melanoma

Xenograft

(Balb/c nude

mice)

45 mg/kg,

P.O.

40, 60, or 70

mg/kg

Paclitaxel,

P.O.

No serious

toxicity

reported.

[1]

In Vitro Cytotoxicity
The cytotoxic potential of FM04 was evaluated in vitro on P-gp overexpressing human

melanoma cells (LCC6MDR). At the concentrations where FM04 demonstrated effective

chemosensitization to various anticancer drugs, it did not exhibit inherent cytotoxicity[1].

Table 2: In Vitro Cytotoxicity of FM04

Cell Line Assay Type

FM04

Concentration

Range for

Chemosensitiza

tion

Cytotoxicity

Observation
Reference

LCC6MDR

(Human

Melanoma)

Not specified

61 nM to 153 nM

(EC50 for

reversing drug

resistance)

FM04 alone did

not exhibit

cytotoxicity at

these

concentrations.

[1]
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Mechanism of Action and Potential for Drug-Drug
Interactions
FM04's primary mechanism of action is the inhibition of the P-gp efflux pump, which is

responsible for multidrug resistance in many cancers. By blocking P-gp, FM04 increases the

intracellular concentration of P-gp substrate drugs, such as paclitaxel, thereby restoring their

cytotoxic effects. FM04 itself is not a transport substrate of P-gp[1].

Additionally, FM04 has been identified as a dual inhibitor of the metabolic enzymes CYP2C8

and CYP3A4, particularly in the intestine. This inhibition can lead to increased absorption and

bioavailability of orally administered drugs that are substrates of these enzymes[1]. The

inhibition of these key drug-metabolizing enzymes indicates a potential for significant drug-drug

interactions, a critical consideration for its clinical development.

Experimental Protocols
The following are the detailed methodologies for the key in vivo experiments from which the

safety observations of FM04 were derived, as described in the primary literature[1].

Human Melanoma Xenograft Model
Cell Line: P-gp-overexpressing human melanoma MDA435/LCC6MDR cells.

Animal Model: Female Balb/c nude mice.

Tumor Implantation: Subcutaneous injection of LCC6MDR cells into the mice.

Treatment Initiation: Treatment began when tumors reached a palpable size.

Intraperitoneal FM04 and Intravenous Paclitaxel Study
Treatment Groups:

Control (no treatment)

Paclitaxel (12 mg/kg, I.V.) alone

Paclitaxel (24 mg/kg, I.V.) alone
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Combination: FM04 (28 mg/kg, I.P.) administered 1 hour prior to Paclitaxel (12 mg/kg, I.V.)

Dosing Schedule: Every other day for 12 doses.

Monitoring: Tumor volume and body weight were monitored throughout the treatment period.

Oral FM04 and Oral Paclitaxel Study
Treatment Groups:

Control

Paclitaxel (varying doses of 40, 60, or 70 mg/kg, P.O.) with FM04 (45 mg/kg, P.O.)

Monitoring: Tumor growth was the primary endpoint. General toxicity was observed.
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Caption: Mechanism of action of FM04 in cancer cells and the intestine.

Experimental Workflow
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Caption: Experimental workflow for the in vivo xenograft study.

Conclusion and Future Directions
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The currently available data suggests a favorable preliminary safety profile for FM04 when

used in combination with paclitaxel in a preclinical cancer model. The lack of reported mortality,

significant body weight loss, or overt signs of toxicity at efficacious doses is promising.

However, the absence of comprehensive, dedicated toxicology studies represents a significant

data gap.

For the continued development of FM04, the following studies are essential to establish a

robust safety and toxicity profile:

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the LD50, identify target

organs of toxicity, and establish a No Observed Adverse Effect Level (NOAEL). These

studies should include detailed clinical observations, hematology, clinical chemistry, and

histopathological examinations.

Safety Pharmacology Core Battery: To assess the effects of FM04 on the cardiovascular,

respiratory, and central nervous systems.

Full ADME Profile: To understand the absorption, distribution, metabolism, and excretion of

FM04 as a single agent.

Genotoxicity and Carcinogenicity Studies: To evaluate the potential for mutagenicity and

carcinogenicity.

Drug-Drug Interaction Studies: To formally characterize the clinical potential for interactions

due to the inhibition of P-gp, CYP2C8, and CYP3A4.

In conclusion, while initial findings are encouraging, a thorough and systematic toxicological

evaluation in accordance with regulatory guidelines is imperative before the clinical potential of

FM04 can be fully realized.
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To cite this document: BenchChem. [FM04: A Technical Guide on the Preclinical Safety and
Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12399301#fm04-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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